Benzoxazole, 2-[(2-bromoethyl)thio]-

Nucleophilic substitution Synthetic building block Leaving group ability

Benzoxazole, 2-[(2-bromoethyl)thio]- (IUPAC: 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole; molecular formula C₉H₈BrNOS; exact monoisotopic mass 256.95 Da) is a heterocyclic aromatic compound in which a benzoxazole scaffold is functionalized at the 2‑position with a thioether‑linked 2‑bromoethyl side‑chain. The molecule integrates three functionally distinct domains: an aromatic benzoxazole core, a sulfur‑bridging thioether linkage, and a terminal primary alkyl bromide.

Molecular Formula C9H8BrNOS
Molecular Weight 258.14 g/mol
Cat. No. B7782448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2-[(2-bromoethyl)thio]-
Molecular FormulaC9H8BrNOS
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCCBr
InChIInChI=1S/C9H8BrNOS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2
InChIKeyDWLOBNUMNJQEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazole, 2-[(2-bromoethyl)thio]- – Core Identity, Physicochemical Profile, and Procurement Baseline


Benzoxazole, 2-[(2-bromoethyl)thio]- (IUPAC: 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole; molecular formula C₉H₈BrNOS; exact monoisotopic mass 256.95 Da) is a heterocyclic aromatic compound in which a benzoxazole scaffold is functionalized at the 2‑position with a thioether‑linked 2‑bromoethyl side‑chain [1]. The molecule integrates three functionally distinct domains: an aromatic benzoxazole core, a sulfur‑bridging thioether linkage, and a terminal primary alkyl bromide. This bromoethyl thioether handle is the dominant reactive site, classifying the compound primarily as a versatile electrophilic building block for nucleophilic substitution and cross‑coupling chemistries . It is supplied as a research‑grade intermediate (typical purity ≥95%) and is catalogued by multiple screening‑compound and fine‑chemical vendors [1] .

Why Benzoxazole, 2-[(2-bromoethyl)thio]- Cannot Be Replaced by Simple In‑Class Analogs


Within the 2‑(alkylthio)benzoxazole family, subtle alterations to the alkyl‑chain terminus dictate the compound’s synthetic utility and biological profile. The 2‑bromoethyl variant occupies a specific reactivity niche: the terminal C–Br bond is a superior leaving group relative to the corresponding C–Cl bond, yet the molecule avoids the thermal lability and storage instability characteristic of the 2‑iodoethyl analog [1] [2]. Replacement with a non‑halogenated 2‑(methylthio)‑ or 2‑(ethylthio)benzoxazole eliminates the electrophilic handle entirely, blocking the key derivatization pathways—nucleophilic displacement, azide substitution, and thiol‑coupling—that make the bromoethyl compound a productive intermediate for constructing drug‑like heterocyclic systems [2]. Thus, in any workflow that depends on downstream functionalization at the ethyl terminus, generic substitution is chemically non‑equivalent.

Benzoxazole, 2-[(2-bromoethyl)thio]- – Comparator‑Based Quantitative Differentiation Evidence


Superior Leaving‑Group Reactivity: 2‑Bromoethyl vs. 2‑Chloroethyl in Parallel Sₙ2 Derivatization

In a direct within‑study comparison, Fathima et al. (2021) employed both 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole and 2-[(2-chloroethyl)sulfanyl]-1,3-benzoxazole as alkylating agents to construct a series of pyridinyl‑oxadiazole‑linked benzoxazoles. Under identical reaction conditions (K₂CO₃/DMF, 60–70 °C, 6–8 h), the bromoethyl precursor yielded the desired 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole products, whereas the chloroethyl analog required longer reaction times for comparable conversion—consistent with the well‑established ~10³‑fold relative leaving‑group aptitude of Br⁻ vs. Cl⁻ in Sₙ2 displacements [1]. The terminal bromide also avoids the competing elimination side‑reactions that plague the iodoethyl congener under basic conditions [2].

Nucleophilic substitution Synthetic building block Leaving group ability Benzoxazole derivatization

Dual‑Functional Thioether‑Bromide Architecture vs. Non‑Halogenated 2‑(Alkylthio)benzoxazoles

Shreedhara et al. (2017) demonstrated that a 3-[(2-bromoethyl)sulfanyl]-substituted benzoxazole‑triazole hybrid exhibits potent cytotoxic activity against Peripheral Blood Mononuclear Cells (PBMCs), with the bromoethylsulfanyl group serving both as a structural linker and a functional determinant of bioactivity [1]. In contrast, non‑halogenated 2‑(methylthio)‑ or 2‑(ethylthio)benzoxazole congeners (e.g., 2‑(methylthio)benzoxazole, 2‑(ethylthio)benzoxazole) lack the electrophilic terminus required for post‑synthetic elaboration via azide substitution, thiol‑coupling, or quaternization reactions, limiting their utility as modular building blocks in diversity‑oriented synthesis [2]. The bromoethyl variant thus uniquely combines the benzoxazole pharmacophore with a traceless electrophilic exit vector.

Bifunctional building block Click chemistry Triazole synthesis Medicinal chemistry

Physicochemical Differentiation from the 5‑Chloro‑Substituted Analog in Late‑Stage Functionalization Compatibility

The unsubstituted benzoxazole ring in Benzoxazole, 2-[(2-bromoethyl)thio]- (C₉H₈BrNOS, MW 258.14) leaves the 5‑ and 6‑positions of the benzo‑fused ring available for electrophilic aromatic substitution (nitration, halogenation, sulfonation), enabling late‑stage diversification that is blocked in the commercially more abundant 5‑chloro analog, 2-(2‑bromoethylthio)-5‑chlorobenzoxazole (C₉H₇BrClNOS, MW 292.58) . This architectural difference is critical for structure–activity relationship (SAR) campaigns where the electronic and steric influence of the benzoxazole ring substituents must be systematically varied without altering the reactive bromoethyl handle. The unsubstituted scaffold also avoids the potential metabolic liabilities and altered pharmacokinetics associated with the electron‑withdrawing 5‑chloro group in biological assays [1].

Site‑selective derivatization Orthogonality SAR exploration Benzoxazole scaffold

Reproducible Synthetic Accessibility with Documented Yield Range

The compound is accessed via a robust one‑step S‑alkylation of commercially available benzoxazole‑2‑thiol with 1,2‑dibromoethane under basic conditions. While direct experimental yield data for the isolated compound remain sparse in the peer‑reviewed primary literature, analogous syntheses of closely related 2‑(bromoethylthio)benzazoles consistently report isolated yields in the 75–85% range [1]. By comparison, the synthesis of the chloroethyl analog from 1‑bromo‑2‑chloroethane frequently suffers from competitive formation of the bromoethyl byproduct and requires chromatographic separation, eroding isolated yields by an estimated 10–20% [2]. The symmetrical 1,2‑dibromoethane route avoids this chemoselectivity problem, ensuring a cleaner reaction profile and more predictable scale‑up behavior.

Synthetic reproducibility S‑alkylation Benzoxazole‑2‑thiol Process chemistry

Benzoxazole, 2-[(2-bromoethyl)thio]- – Evidence‑Backed Application Scenarios for Scientific Selection


Modular Synthesis of 1,3,4‑Oxadiazole‑Linked Benzoxazole Hybrids for Antitubercular Screening

In the protocol reported by Fathima et al. (2021), Benzoxazole, 2-[(2-bromoethyl)thio]- served as the electrophilic coupling partner for 5‑(pyridin‑4‑yl)-1,3,4‑oxadiazole‑2‑thiol, generating a focused library of heterocyclic hybrids that exhibited encouraging antitubercular activity against the H37Rv strain in molecular docking studies [1]. The bromoethyl linker provided sufficient conformational flexibility for optimal target engagement while maintaining synthetic tractability. Researchers procuring the compound for similar medicinal chemistry campaigns benefit from a demonstrated synthetic route and validated biological rationale, reducing the risk of investing in an untested intermediate.

Click‑Chemistry‑Enabled Construction of Benzoxazole‑Triazole Conjugates for Cytotoxicity Profiling

The bromoethyl terminus can be quantitatively converted to the corresponding azide (NaN₃, DMF, 60 °C), enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with terminal alkynes to generate 1,2,3‑triazole‑linked benzoxazole hybrids. Shreedhara et al. (2017) demonstrated that this strategy yields benzoxazole‑triazole derivatives with potent in vitro cytotoxicity against PBMCs, directly tracing the biological activity to the bromoethyl‑derived sulfanyl‑triazole architecture [2]. This application is uniquely enabled by the compound’s bifunctional nature and is not replicable with non‑halogenated 2‑(alkylthio)benzoxazole analogs.

Dual‑Functional Probe Design via Orthogonal Thioether Oxidation and C–Br Displacement

The thioether and alkyl bromide functionalities are chemically orthogonal: the sulfide can be oxidized to the sulfoxide or sulfone (mCPBA or H₂O₂/AcOH) without affecting the C–Br bond, while the bromide can undergo nucleophilic displacement (amines, thiols, phenolates) under conditions that leave the thioether intact [1] [2]. This orthogonality enables the sequential introduction of two distinct molecular fragments—one at sulfur (via oxidation state tuning) and one at the ethyl terminus (via Sₙ2)—making the compound a strategic choice for the construction of dual‑probe molecules, PROTAC linkers, or heterobifunctional affinity reagents.

Structure–Activity Relationship Exploration at the Benzoxazole 5‑ and 6‑Positions

Because the benzo‑fused ring is unsubstituted, the compound can be diversified late in a synthetic sequence through electrophilic aromatic substitution (nitration, bromination, Friedel–Crafts acylation) at the 5‑ or 6‑position without modifying the bromoethyl handle [1]. This is in contrast to the 5‑chloro analog, where the chlorine substituent precludes further SEAr at that position and directs incoming electrophiles to less predictable sites. For SAR campaigns requiring systematic variation of the benzoxazole ring electronics, the unsubstituted scaffold offers greater experimental flexibility and more interpretable structure–activity data [2].

Quote Request

Request a Quote for Benzoxazole, 2-[(2-bromoethyl)thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.